Ranitidine
説明
This compound is a commonly used drug, classified as a histamine H2-receptor antagonist, and belongs to the same drug class as [cimetidine] and [famotidine]. This drug helps to prevent and treat gastric-acid associated conditions, including ulcers, because of its ability to decrease gastric acid secretion. This compound is often referred to as Zantac, and is available in various forms, including tablet, injection, and effervescent tablet preparations. The prevalence of GERD is thought to be 10-20% in western countries. This compound has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions.
This compound is a Histamine-2 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H2 Receptor Antagonist.
This compound is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. This compound has been linked to rare instances of clinically apparent acute liver injury.
This compound is a member of the class of histamine H2-receptor antagonists with antacid activity. This compound is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
See also: this compound Hydrochloride (active moiety of); this compound Bismuth Citrate (active moiety of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUWOKSQNHOCA-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112063 | |
| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ranitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water soluble | |
| Record name | RANITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLID | |
CAS No. |
82530-72-1, 66357-35-5 | |
| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82530-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ranitidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ranitidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ranitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ | |
| Record name | RANITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Pharmacological Action of Ranitidine
Histamine (B1213489) H2-Receptor Antagonism in Gastric Parietal Cells
The primary mechanism of ranitidine involves the competitive and reversible inhibition of histamine H2-receptors located on the basolateral surface of gastric parietal cells. patsnap.comnih.govnih.gov In the normal physiological process of digestion, the hormone gastrin stimulates enterochromaffin-like cells to release histamine. drugbank.comnih.gov This histamine then binds to the H2-receptors on parietal cells, triggering a pathway that activates the enzyme adenylate cyclase. patsnap.comnih.gov This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates the H+/K+ ATPase pump (also known as the proton pump). patsnap.com The proton pump is the final step in acid secretion, actively transporting hydrogen ions (protons) into the stomach lumen. patsnap.comyoutube.com
This compound functions by selectively binding to these H2-receptors, thereby blocking histamine from binding and initiating this signaling cascade. patsnap.comyoutube.comyoutube.com By competitively antagonizing the H2-receptor, this compound effectively reduces the production of gastric acid, leading to a less acidic environment in the stomach. patsnap.comirjmets.com This action is highly selective for H2-receptors, with little to no effect on H1-receptors, which are associated with allergic reactions. nih.govyoutube.com The inhibition is reversible, and the duration of its effect can last from 4 to 10 hours. nih.govirjmets.com
Inhibition of Gastric Acid Secretion Pathways
By blocking the primary stimulus for acid secretion, this compound effectively suppresses various pathways involved in gastric acid production.
This compound is particularly effective at inhibiting basal and nocturnal acid secretion. nih.govirjmets.com Basal acid output, the natural secretion of acid in a fasting state, exhibits a circadian rhythm, with peak secretion typically occurring in the evening. nih.gov Studies have shown that this compound significantly reduces this basal secretion. nih.govnih.gov In one study involving patients with inactive ulcer disease, the mean basal acid output was 5.6 ± 2.8 mmol/h, which was substantially suppressed by this compound. nih.gov The concentration of this compound required for 50% inhibition (IC50) of basal acid secretion was found to have a mean of 44 ng/ml. nih.gov
Table 1: Effect of this compound on Basal and Stimulated Acid Secretion
| Secretion State | Treatment | Acid Secretion Rate (meq/h ± SEM) | Statistical Significance of Reduction |
|---|---|---|---|
| Basal | Placebo | 5.3 ± 2.0 | - |
| This compound (150 mg) | 0.1 ± 0.1 | p < 0.025 | |
| Sham Feeding-Stimulated | Placebo | 12.3 ± 3.2 | - |
| This compound (150 mg) | 0.5 ± 0.2 | p < 0.05 | |
| Pentagastrin-Stimulated | Placebo | 24.4 ± 5.4 | - |
| This compound (150 mg) | 3.4 ± 1.2 | p < 0.05 |
Data sourced from a study on healthy volunteers. Sham feeding mimics the cephalic phase of digestion. Source: nih.gov
In addition to basal secretion, this compound also attenuates gastric acid secretion stimulated by food. drugbank.comirjmets.com The ingestion of a meal triggers hormonal responses, including the release of gastrin, which promotes histamine release and subsequent acid production. drugbank.comnih.gov this compound administration results in a dose-related reduction in meal-stimulated acid secretion. nih.gov Research has demonstrated that oral doses of 50, 100, 150, and 200 mg of this compound led to reductions in meal-stimulated acid secretion of 46%, 70%, 82%, and 92%, respectively. nih.gov However, the timing of the meal relative to drug administration can influence its efficacy; food can interfere with the gastric inhibitory effects of H2-receptor antagonists. nih.gov For maximal therapeutic effect on nocturnal acid, it is suggested that H2-receptor antagonists be taken after the last meal of the day. nih.gov
This compound's primary role is as a histamine antagonist at the H2-receptor. youtube.comyoutube.com However, its inhibitory effects extend to acid secretion stimulated by other secretagogues, including pentagastrin (B549294). nih.govnih.govnih.gov Pentagastrin is a synthetic peptide that mimics the effects of gastrin, a key hormone in stimulating acid release. nih.gov Studies have shown that this compound produces a dose-dependent inhibition of pentagastrin-stimulated acid secretion. nih.govnih.govkarger.com Intravenous infusion of this compound was found to be a more potent inhibitor of pentagastrin-stimulated acid secretion than cimetidine (B194882) on a molar basis. nih.gov A single oral dose of this compound can significantly suppress peak pentagastrin-induced acid secretion for up to 12 hours. karger.com
Table 2: Dose-Dependent Inhibition of Pentagastrin-Stimulated Acid Secretion by Intravenous this compound
| This compound Dose (mg . kg-1 . hr-1) | Percent Reduction in Acid Output |
|---|---|
| 0.125 | 62% |
| 0.25 | 78% |
| 0.5 | 89% |
| 1.0 | 94% |
Data from a study in healthy volunteers with pentagastrin infused at 1.5 micrograms . kg-1 . hr-1 i.v. Source: nih.gov
Effects on Secondary Gastric Secretions
The impact of this compound extends beyond just the inhibition of hydrochloric acid.
Table 3: Effect of this compound on Pepsin Secretion
| Secretion State | Treatment | Pepsin Secretion Rate (mg/h ± SEM) | Statistical Significance of Reduction |
|---|---|---|---|
| Basal | Placebo | 38.4 ± 7.0 | - |
| This compound (150 mg) | 5.0 ± 3.4 | p < 0.005 | |
| Sham Feeding-Stimulated | Placebo | 68.6 ± 13.2 | - |
| This compound (150 mg) | 13.2 ± 5.6 | p < 0.01 | |
| Pentagastrin-Stimulated | Placebo | 39.2 ± 8.0 | - |
| This compound (150 mg) | 19.6 ± 5.0 | Not specified as statistically significant in this context |
Data sourced from a study on healthy volunteers. Source: nih.gov
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Histamine |
| Gastrin |
| Pentagastrin |
| Cimetidine |
| Pepsin |
| Adenosine monophosphate (AMP) |
| Hydrochloric acid |
Gastric Mucus Secretion Observations
This compound's primary action is the reduction of gastric acid secretion; however, its effect on the protective gastric mucus layer has also been a subject of investigation. Studies in human subjects have observed that this compound does not adversely affect the quality of gastric mucus. In a comparative study involving patients with duodenal ulcers, treatment with this compound for four weeks showed no significant changes in the 'mucoprotective index', a measure of mucus quality. nih.gov This is in contrast to other H2-receptor antagonists like famotidine (B1672045) and cimetidine, which were observed to decrease this index. nih.gov It has been suggested that the blockade of gastric H2-receptors can alter the composition of gastric mucus in humans, an effect not shared by this compound. nih.gov
While this compound helps protect the duodenum from damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) by suppressing acid, it does not show a significant difference from a placebo in preventing gastric damage from NSAIDs. nih.gov This suggests that acid suppression is more critical for duodenal protection, while other mechanisms are at play in gastric mucosal defense. nih.gov
Table 1: Comparative Effect of H2-Receptor Antagonists on Gastric Mucus Quality in Duodenal Ulcer Patients
| Drug | Change in Mucoprotective Index | Study Finding |
| This compound | No significant change detected | Did not alter the quality of gastric mucus. nih.gov |
| Famotidine | Significant decrease (P < 0.01) | Altered the composition of gastric mucus. nih.gov |
| Cimetidine | Decrease (reported in previous studies) | Altered the composition of gastric mucus. nih.gov |
Receptor Selectivity Profile
This compound is a potent and selective competitive antagonist of histamine at H2-receptors. nps.org.aumedchemexpress.com These receptors are located on the parietal cells of the stomach lining. drugbank.compatsnap.com The binding of histamine to H2-receptors stimulates the production of gastric acid. drugbank.comnih.gov By reversibly blocking these receptors, this compound prevents histamine from binding and initiating the signaling cascade that leads to acid secretion. drugbank.compatsnap.com This action is effective against both basal gastric acid secretion and secretion stimulated by food, histamine, and other secretagogues like pentagastrin. nps.org.au Animal studies have established that this compound is a selective, competitive antagonist at H2-receptor sites. nps.org.au On a weight basis, it is considered to be four to nine times more potent than cimetidine. nps.org.au
Structure Activity Relationship Sar and Analog Development of Ranitidine
Rational Drug Design Evolution from Cimetidine (B194882)
Ranitidine's genesis was a direct response to the introduction of cimetidine, the first clinically successful histamine (B1213489) H2 receptor antagonist, which was launched in 1976. wikipedia.orgwikipedia.org The development of this compound by Glaxo (now GlaxoSmithKline) was a deliberate rational drug design process that utilized a refined model of the histamine H2 receptor and quantitative structure-activity relationships (QSAR) to improve upon cimetidine's characteristics. wikipedia.orgwikipedia.org This approach aimed to overcome certain limitations of cimetidine and achieve a more favorable therapeutic profile. wikipedia.org
Furan (B31954) Ring Substitution and Nitrogen-Containing Substituent Incorporation
A key structural departure in this compound from cimetidine involved the replacement of the imidazole (B134444) ring, characteristic of cimetidine, with a furan ring. wikipedia.orgwikipedia.org This substitution was accompanied by the incorporation of a nitrogen-containing substituent on the furan ring, specifically a dimethylamino methyl group. wikipedia.orgresearchgate.net The furan ring in the this compound molecule possesses a lower ionization energy compared to other functional groups, making it more susceptible to electron transfer. researchgate.net These precise structural alterations were instrumental in defining this compound's distinct pharmacological properties.
Structural Modulations for Enhanced Pharmacological Profile
The deliberate modifications in this compound's structure led to significant improvements in its pharmacological profile compared to cimetidine.
Potency Enhancements
This compound demonstrated a notable increase in potency relative to cimetidine. Research indicated that this compound was found to be approximately 10 times more active than cimetidine. wikipedia.orgwikipedia.orgmedsafe.govt.nz This enhanced potency translated into a considerably longer suppression of both basal and food-stimulated gastric acid secretion. nih.gov Another study reported this compound to be five times as potent as cimetidine. nih.gov
Table 1: Comparative Potency and CYP450 Affinity: Cimetidine vs. This compound
| Feature | Cimetidine | This compound |
| Relative Potency | Reference (1x) | 5-10x more potent wikipedia.orgwikipedia.orgmedsafe.govt.nznih.gov |
| CYP450 Affinity | Higher affinity (inhibitor) wikipedia.orgwikipedia.orgtandfonline.com | 10% of cimetidine's affinity wikipedia.orgwikipedia.org |
Tolerability Profile Improvements
The structural changes in this compound also contributed to a "far-improved tolerability profile" characterized by fewer adverse drug reactions. wikipedia.orgwikipedia.orgmedsafe.govt.nz A significant factor contributing to this improved tolerability is this compound's reduced affinity for cytochrome P450 (CYP450) enzymes. This compound exhibits only 10% of the affinity for CYP450 that cimetidine possesses, which results in fewer drug interactions. wikipedia.orgwikipedia.orgtandfonline.com
Design and Synthesis of this compound Analogs for Novel Therapeutic Applications
Given the multifactorial nature of diseases like Alzheimer's disease (AD), there has been considerable interest in developing multi-target directed ligands (MTDLs) that can interact with multiple pathological pathways. uhi.ac.uknih.govresearchgate.net The this compound scaffold has served as a basis for designing such analogs for novel therapeutic applications.
Multi-Target Directed Ligands for Neurodegenerative Conditions
A series of this compound analogs incorporating cyclic imide isosteres have been synthesized and investigated as cognitive enhancers for the treatment of Alzheimer's disease. nih.govnih.govnih.gov These analogs have demonstrated potent inhibitory activities against amyloid β (Aβ) aggregation, a key pathological hallmark in AD. nih.govnih.gov Specifically, the incorporation of a 1,8-naphthalimide (B145957) moiety within these this compound analogs provided profound inhibition of Aβ aggregation. nih.govresearchgate.netnih.gov
Furthermore, some of these this compound analogs also exhibited potent inhibitory activities against acetylcholinesterase (AChE), another crucial therapeutic target in AD. nih.govnih.govnih.gov For example, one such analog, compound 12, demonstrated high efficacy as an AChE inhibitor with an IC50 of 0.36 µM. nih.gov Structure-activity relationship studies of cyclic imides revealed that AChE inhibition was enhanced by the presence of additional aromatic rings, with 1,8-naphthalimide derivatives proving to be the most potent analogs in this series. nih.gov These findings suggest that this compound analogs, by targeting both Aβ aggregation and AChE, represent a promising new class of multi-target directed ligands for AD therapy. nih.govnih.gov
Acetylcholinesterase Inhibition by this compound Analogs
Research into this compound analogs has revealed their potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial in neurodegenerative conditions like Alzheimer's disease. The Structure-Activity Relationship (SAR) studies on a series of cyclic imides, particularly 1,8-naphthalimide derivatives, have shown a direct correlation between the presence of additional aromatic rings and increased AChE inhibition wikipedia.orgwikipedia.org.
Key findings indicate that the incorporation of appropriate aromatic moieties facilitates optimal interactions, including hydrophobic and π-π interactions, with the peripheral anionic site of the AChE active site wikipedia.org. Notably, a 3-nitro-1,8-naphthalimide derivative, referred to as compound 6 in specific studies, exhibited potent AChE inhibitory activity with an IC50 value of 0.15 µM wikipedia.orgcharchem.org. Another analog, compound 12, also demonstrated high efficacy as an AChE inhibitor, achieving an IC50 of 0.36 µM charchem.org. These results suggest that the 4-nitropyridazine moiety of the parent this compound compound (JWS-USC-75IX) can be effectively replaced by other chemical structures while maintaining significant AChE inhibition wikipedia.orgwikipedia.org.
The following table summarizes the AChE inhibitory activities of selected this compound analogs:
| Compound | IC50 (µM) for AChE Inhibition |
| Compound 6 | 0.15 wikipedia.orgcharchem.org |
| Compound 12 | 0.36 charchem.org |
Amyloid-Beta (Aβ) Aggregation Inhibition
Beyond AChE inhibition, this compound analogs containing cyclic imide isosteres have been investigated for their capacity to inhibit amyloid-beta (Aβ) aggregation, a critical process in the pathogenesis of Alzheimer's disease charchem.orgwikipedia.orgnewdrugapprovals.orgguidetopharmacology.org. In vitro thioflavin T assays have been employed to evaluate these inhibitory activities.
The structure-activity relationship studies consistently point to the 1,8-naphthalimide moiety as a profound determinant for Aβ aggregation inhibition charchem.orgwikipedia.orgnewdrugapprovals.orgguidetopharmacology.org. Furthermore, modifications to other parts of the parent molecule, such as compound 6, were found to maintain similar efficacy in inhibiting Aβ aggregation charchem.orgwikipedia.orgnewdrugapprovals.orgguidetopharmacology.org. A crucial structural determinant for potent Aβ aggregation inhibition is the presence of two aromatic end groups within the molecule guidetopharmacology.org. For instance, compound 6 demonstrated a significant plateau reduction of 71.8% ± 3.9% in Aβ aggregation wikipedia.org. Compound 11 was specifically designed to enhance the lag time extension for Aβ aggregation inhibition, with a two-carbon chain within the 1,8-naphthalimide analogs identified as optimal for this effect charchem.org.
The inhibitory capabilities of this compound analogs on Aβ monomer aggregation are presented below:
| Compound | Aβ Monomer Aggregation Inhibition (Plateau Reduction) |
| Compound 6 | 71.8% ± 3.9% wikipedia.org |
Structural Determinants for Enzyme Binding Affinity (e.g., Sucrase Inhibition)
This compound itself has been shown to interact with and inhibit various enzymes, including sucrase. Studies on yeast sucrase activity have demonstrated that this compound acts as a noncompetitive inhibitor mims.comguidetopharmacology.org. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound's effect on sucrase were determined to be approximately 2.3 mM and 2.2 mM, respectively mims.comguidetopharmacology.org.
Fluorescence measurements have provided insights into the structural changes occurring in sucrase upon binding with this compound. These measurements revealed conformational changes in the enzyme, indicated by a reduction in emission intensity and a red shift in the fluorescence spectra mims.comguidetopharmacology.org. This suggests that this compound is capable of binding to both the free enzyme and the enzyme-substrate complex, thereby inducing structural alterations that lead to its inhibitory effect on sucrase activity mims.comguidetopharmacology.org.
The following table details this compound's inhibitory effects on sucrase:
| Enzyme | Inhibitor | Inhibition Type | Ki (mM) | IC50 (mM) |
| Sucrase | This compound | Noncompetitive | 2.3 mims.comguidetopharmacology.org | 2.2 mims.comguidetopharmacology.org |
Advanced Pharmacological and Clinical Research on Ranitidine
Comparative Efficacy Studies with Other Acid-Suppressing Agents
Ranitidine, a histamine (B1213489) H2-receptor antagonist, has been extensively studied in comparison to other acid-suppressing agents. These studies have been crucial in defining its efficacy and clinical positioning for various acid-related disorders.
This compound versus Cimetidine (B194882) in Ulcer Healing and Acid Control
Clinical research comparing this compound and cimetidine, the first-in-class H2-receptor antagonist, has focused on their relative potency in acid suppression and efficacy in healing peptic ulcers.
Studies focusing on acid control have demonstrated that this compound is a more potent inhibitor of gastric acid secretion than cimetidine. ijpediatrics.comnih.gov Research indicates that this compound is approximately three to eight times more potent than cimetidine. ijpediatrics.comnih.govaap.org Despite this difference in potency, the clinical efficacy in terms of ulcer healing has been found to be largely comparable, though some studies show a slight advantage for this compound in specific circumstances.
In the treatment of duodenal ulcers, multiple randomized controlled trials have compared the healing rates between the two drugs. One study found that after four weeks of treatment, 79% of patients treated with this compound had healed ulcers compared to 74% of those treated with cimetidine, a difference that was not statistically significant. ijpediatrics.com However, at eight weeks, the healing rate for this compound was significantly greater at 98% compared to 86% for cimetidine. ijpediatrics.com Other trials have reported no significant difference in duodenal ulcer healing rates between the two drugs after four weeks of therapy. mskcc.org
For gastric ulcers, the efficacy of this compound and cimetidine has also been shown to be similar. In a double-blind trial, healing rates for chronic gastric ulcers at four weeks were 59% for this compound and 64% for cimetidine. jscimedcentral.com By eight weeks, the healing rates were identical for both groups at 91%. jscimedcentral.com Another multicenter study showed a non-significant trend towards a faster healing rate with this compound in the first four weeks (69% vs. 59% for cimetidine), with healing rates becoming nearly identical by eight weeks (90% for this compound vs. 88% for cimetidine). jurnalrsmh.com
Comparative Ulcer Healing Rates: this compound vs. Cimetidine
This table summarizes the percentage of patients with healed ulcers at different time points in comparative clinical trials.
| Ulcer Type | Treatment Duration | This compound Healing Rate (%) | Cimetidine Healing Rate (%) | Source |
|---|---|---|---|---|
| Duodenal Ulcer | 4 Weeks | 79% | 74% | ijpediatrics.com |
| Duodenal Ulcer | 8 Weeks | 98% | 86% | ijpediatrics.com |
| Duodenal Ulcer | 4 Weeks | 77% | 84% | mskcc.org |
| Gastric Ulcer | 4 Weeks | 59% | 64% | jscimedcentral.com |
| Gastric Ulcer | 8 Weeks | 91% | 91% | jscimedcentral.com |
| Gastric Ulcer | 4 Weeks | 69% | 59% | jurnalrsmh.com |
| Gastric Ulcer | 8 Weeks | 90% | 88% | jurnalrsmh.com |
This compound versus Proton Pump Inhibitors (PPIs) in Gastroesophageal Reflux Disease (GERD) Management
The management of gastroesophageal reflux disease (GERD) has been a key area of comparison between this compound and the more potent class of acid suppressants, proton pump inhibitors (PPIs), such as omeprazole (B731) and pantoprazole.
PPIs have also been shown to provide faster and more substantial improvement in reflux symptoms compared to this compound. ijpediatrics.com For long-term management, maintenance treatment with omeprazole is superior to this compound in keeping patients with erosive reflux esophagitis in remission over a 12-month period. ijpediatrics.com One study reported that after 12 months of maintenance therapy, 72% of patients on 20 mg of omeprazole remained in remission, compared to 45% of patients on this compound. ijpediatrics.com
A meta-analysis of randomized clinical trials concluded that all PPIs were superior to this compound in healing erosive esophagitis and decreasing relapse rates. jscimedcentral.com
Comparative Efficacy in GERD: this compound vs. PPIs
This table presents healing rates for erosive esophagitis and remission rates in patients treated with this compound versus Proton Pump Inhibitors (PPIs).
| Drug | Treatment Duration | Outcome | Healing/Remission Rate (%) | Source |
|---|---|---|---|---|
| This compound | 4 Weeks | Esophagitis Healing | 31% | ijpediatrics.com |
| Omeprazole | 4 Weeks | Esophagitis Healing | 67% | ijpediatrics.com |
| This compound | 8 Weeks | Esophagitis Healing | 50% | ijpediatrics.com |
| Omeprazole | 8 Weeks | Esophagitis Healing | 85% | ijpediatrics.com |
| This compound | 12 Months | Maintenance of Remission | 45% | ijpediatrics.com |
| Omeprazole (20mg) | 12 Months | Maintenance of Remission | 72% | ijpediatrics.com |
Comparative Studies in Prevention of NSAID-Induced Ulcers
The prevention of ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs) is a critical therapeutic area where this compound has been compared with other gastroprotective agents, primarily PPIs and the prostaglandin analogue misoprostol.
Research has shown that standard doses of this compound are effective in preventing NSAID-induced duodenal ulcers but are less effective against the development of gastric ulcers. ijpediatrics.comjurnalrsmh.com However, higher doses of H2-receptor antagonists have demonstrated efficacy in reducing the risk of both gastric and duodenal ulcers. ijpediatrics.comjurnalrsmh.com
When compared with PPIs, this compound is less effective. In a large randomized trial, omeprazole was found to be superior to this compound for both the healing and prevention of NSAID-induced ulcers. ijpediatrics.compediatriconcall.com At eight weeks, the rate of successful treatment (defined as ulcer healing, minimal erosions, and mild or no dyspepsia) was significantly higher with omeprazole (80%) than with this compound (63%) in patients who continued NSAID therapy. ijpediatrics.compediatriconcall.com During a six-month maintenance phase, the proportion of patients remaining in remission was 72% for the omeprazole group compared to 59% for the this compound group. aap.orgpediatriconcall.com
Comparative studies with misoprostol have shown that misoprostol is significantly more effective than standard-dose this compound for the prevention of NSAID-induced gastric ulcers. ijpediatrics.commskcc.org In one study, gastric ulcers were found in only 0.56% of patients on misoprostol compared to 5.67% of patients on this compound. mskcc.org For the prevention of duodenal ulcers, the two drugs showed similar efficacy. ijpediatrics.commskcc.org
Prevention and Healing of NSAID-Induced Ulcers: Comparative Efficacy
This table displays the success rates of different agents in preventing or healing ulcers in patients taking NSAIDs.
| Comparison | Outcome | Duration | This compound Success Rate (%) | Comparator Success Rate (%) | Comparator Drug | Source |
|---|---|---|---|---|---|---|
| Healing/Symptom Control | Successful Treatment | 8 Weeks | 63% | 80% | Omeprazole | ijpediatrics.compediatriconcall.com |
| Prevention | Remission | 6 Months | 59% | 72% | Omeprazole | aap.orgpediatriconcall.com |
| Prevention | Gastric Ulcer Development | 8 Weeks | 5.67% (ulcer rate) | 0.56% (ulcer rate) | Misoprostol | mskcc.org |
| Healing (continued NSAIDs) | Gastric Ulcer Healing | 8 Weeks | 64% | 84-87% | Omeprazole | nih.gov |
Therapeutic Re-evaluation and Evolving Clinical Role
The clinical role of this compound has been re-evaluated over time, particularly with the advent of PPIs and evolving understanding of acid-related conditions. Its application in specific situations, such as gastritis, stress-induced lesions, and pediatric disorders, continues to be an area of research.
Management of Gastritis and Stress-Induced Gastric Lesions
This compound has demonstrated efficacy in the management of gastritis. A double-blind clinical investigation in patients with endoscopically confirmed gastritis found that this compound was significantly more effective than placebo. nih.gov After four weeks, 80% of patients in the this compound group experienced complete disappearance of symptoms, compared to only 45% of patients in the placebo group who showed improvement. nih.gov
In the critical care setting, this compound has been a cornerstone for the prophylaxis of stress-induced gastric lesions, commonly known as stress ulcers. ijpediatrics.com It has been shown to be more effective than the cytoprotective agent sucralfate in preventing clinically significant upper gastrointestinal bleeding in critically ill patients requiring mechanical ventilation. ijpediatrics.comjscimedcentral.com In a large trial, clinically important bleeding occurred in 1.7% of patients receiving this compound compared to 3.8% of those receiving sucralfate. ijpediatrics.comjscimedcentral.com
However, when compared to PPIs for stress ulcer prophylaxis, this compound appears to be less effective. A prospective, randomized trial found that clinically important bleeding was significantly more frequent in patients treated with this compound (31%) compared to those treated with omeprazole (6%). pediatriconcall.comwordpress.com Another study reported bleeding in 10.5% of patients in the this compound group versus none in the omeprazole group. pediatriconcall.com
Efficacy in Stress Ulcer Prophylaxis: this compound vs. Comparators
This table shows the incidence of clinically important gastrointestinal bleeding in critically ill patients receiving prophylactic treatment.
| Drug | Comparator | Incidence of Bleeding (this compound) | Incidence of Bleeding (Comparator) | Source |
|---|---|---|---|---|
| This compound | Sucralfate | 1.7% | 3.8% | ijpediatrics.comjscimedcentral.com |
| This compound | Omeprazole | 31% | 6% | pediatriconcall.comwordpress.com |
| This compound | Omeprazole | 10.5% | 0% | pediatriconcall.com |
Role in Pediatric Gastric Acid-Related Conditions
This compound has been widely used in pediatric populations for various acid-related conditions, including GERD and gastritis. ijpediatrics.comijpediatrics.commskcc.org Its rapid onset of action compared to PPIs makes it a preferred option for on-demand use in cases of gastritis. ijpediatrics.comijpediatrics.com
For pediatric GERD, this compound is considered for short-term acid suppression. ijpediatrics.comijpediatrics.com The evidence comparing its efficacy to PPIs in children is not entirely conclusive. One study in infants with symptomatic GERD found that this compound and omeprazole had comparable efficacy in improving symptom scores after two weeks of treatment. nih.govcochrane.org However, a systematic review noted that while PPIs are more effective than this compound at reducing gastric acidity, they were not more effective at reducing GERD symptoms in infants. aap.org In older children, H2-receptor antagonists like this compound are generally considered less effective than PPIs for healing esophagitis. nih.gov
This compound also plays a role in the prophylaxis of stress-induced gastric mucosal lesions in critically ill pediatric patients, including those in the neonatal intensive care unit (NICU). ijpediatrics.comijpediatrics.com A randomized controlled study demonstrated that prophylactic this compound treatment effectively prevents gastric mucosal lesions in mechanically ventilated newborn infants. ijpediatrics.com Due to a better safety profile compared to long-term PPI use, this compound is often considered a suitable alternative for short-term acid suppression in various pediatric indications. ijpediatrics.comijpediatrics.com
Preoperative Prophylaxis for Aspiration Pneumonitis
This compound has been investigated for its efficacy in reducing the risk of aspiration pneumonitis during surgery. The primary mechanism of action in this context is its ability to increase the pH of gastric fluid and decrease its volume, thereby reducing the potential for lung injury if aspiration occurs.
In a study involving patients undergoing elective Caesarean section, the administration of oral and intramuscular this compound prior to surgery resulted in all patients having a gastric fluid pH greater than 2.5 and a volume less than 25 ml. nih.gov The mean pH in this group was 6.5, and the mean volume was 9.0 ml. nih.gov Another group of patients in labor who received intramuscular this compound every six hours and underwent emergency surgery had a mean aspirated gastric volume of 31.4 ml and a pH of 5.3. nih.gov However, in five of the thirty patients in this group, the pH remained below the 2.5 threshold. nih.gov
Further research on day-case surgery patients investigated the prophylactic intravenous use of this compound in combination with metoclopramide. nih.gov This combination was shown to be an effective method for decreasing gastric fluid volume while increasing its pH. nih.gov In this study, the group receiving this compound and metoclopramide had a significantly lower proportion of high-risk patients (those with gastric fluid volume > 25 mL and pH < 2.5) compared to the control group. nih.gov Specifically, 5% of the treated group were considered high-risk, in contrast to 20% of the control group. nih.gov
Interactive Table: Effect of this compound on Gastric Contents
| Study Group | Mean Gastric pH | Mean Gastric Volume (ml) | Percentage of High-Risk Patients |
| Elective Caesarean Section (Oral & IM this compound) | 6.5 | 9.0 | 0% |
| Emergency Surgery in Labor (IM this compound) | 5.3 | 31.4 | 16.7% |
| Day-Case Surgery (IV this compound & Metoclopramide) | 6.1 | 6.9 | 5% |
| Day-Case Surgery (Control Group) | 2.7 | 15.3 | 20% |
Investigations into Immune System Modulation
This compound, a histamine H2-receptor antagonist, has been the subject of research into its potential immunomodulatory effects. Histamine is known to play a role in regulating immune responses, and by blocking its action at H2 receptors, this compound has been explored for its therapeutic potential in conditions characterized by immune dysregulation.
Effects in Patients with HIV
Based on uncontrolled reports suggesting that H2-antagonists might have immunomodulatory activity in patients with human immunodeficiency virus (HIV), a randomized, placebo-controlled, double-blind trial was conducted to formally assess the effects of this compound in individuals with early HIV infection. nih.govoup.com The study included 81 subjects with absolute CD4 cell counts between 400 and 700/mm³. nih.govoup.com
Interactive Table: Key Findings of this compound in Early HIV Infection
| Parameter | This compound Group | Placebo Group | Outcome |
| Absolute CD4 Cell Number | No significant change from baseline | No significant change from baseline | No significant difference between groups |
| Plasma HIV RNA Level | No significant change from baseline | No significant change from baseline | No significant difference between groups |
| Serum Beta2-Microglobulin | Higher levels | Significantly lower levels | Significant difference between groups |
Studies in Hyper-IgE Syndrome
Hyper-IgE Syndromes (HIES) are rare primary immune deficiencies characterized by elevated serum immunoglobulin E (IgE), eczema, and recurrent infections. nih.govfrontiersin.org A clinical trial was designed to investigate the safety and effectiveness of this compound in patients with Hyper-IgE recurrent infection syndrome, also known as Job's Syndrome. clinicaltrials.gov This study was based on the hypothesis that in HIES, pathogen-specific IgE leads to chronic histamine release, which in turn causes immune tolerance to those pathogens. clinicaltrials.gov
The rationale for using this compound in this context is that histamine has been shown to stimulate the production of interleukin-10 (IL-10), a cytokine with down-regulatory effects on the immune system, through the H2 receptor. clinicaltrials.gov By blocking this receptor, it was hypothesized that this compound could mitigate this effect. The study planned to evaluate the clinical and immunologic parameters of HIES patients before, during, and after treatment with this compound in a prospective, placebo-controlled crossover design. clinicaltrials.gov Laboratory investigations were set to include measurements of pathogen-specific immunoglobulin ratios, basophil activation, and regulatory T-cell function. clinicaltrials.gov The primary outcomes to be measured were the number of new infections and the clinical severity score. clinicaltrials.gov
Stability and Degradation Pathways of Ranitidine
Photochemical Degradation Pathways
Ranitidine undergoes significant degradation when exposed to light, with both direct and indirect photochemical pathways contributing to its transformation in the environment. Studies have shown that this compound exhibits high rates of reaction with transient oxidants commonly found in sunlit natural waters, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) csbsju.eduresearchgate.netnih.govacs.org.
Direct photolysis is a primary degradation pathway for this compound in aquatic environments. Unlike some other pharmaceuticals, such as cimetidine (B194882), which demonstrates resistance to direct photolysis, this compound degrades rapidly under light exposure csbsju.eduresearchgate.netnih.govacs.org. Experimental data indicates that direct photolysis is the dominant photodegradation pathway for this compound in natural waters csbsju.eduresearchgate.netnih.govacs.orgchemrxiv.org.
Under simulated noon summertime sunlight at 45° latitude, this compound has been observed to degrade with a half-life of approximately 35 minutes csbsju.eduresearchgate.netnih.govacs.org. The rate of degradation can be slightly faster in natural water compared to deionized water, suggesting some influence from natural water constituents, though direct photolysis remains the predominant mechanism csbsju.edu. Research has identified the nitroacetamidine portion of the this compound molecule as the specific moiety responsible for its susceptibility to direct photolysis csbsju.edunih.govacs.org.
Beyond direct photolysis, this compound also participates in reactions with key reactive oxygen species (ROS) prevalent in sunlit natural waters, namely singlet oxygen (¹O₂) and hydroxyl radicals (•OH) csbsju.eduresearchgate.netnih.govacs.org. These reactions represent indirect photochemical degradation pathways.
The bimolecular rate constants for this compound's reaction with ¹O₂ in water vary with pH, ranging from 1.6 ± 0.2 × 10⁷ M⁻¹ s⁻¹ at pH 6 to 6.4 ± 0.2 × 10⁷ M⁻¹ s⁻¹ at pH 10 csbsju.eduresearchgate.netnih.govacs.org. The heterocyclic moieties, specifically the furan (B31954) ring within the this compound structure, have been implicated as the primary sites for reaction with ¹O₂ csbsju.edunih.govacs.org.
This compound hydrochloride reacts with hydroxyl radicals (•OH) with a high bimolecular rate constant of 1.5 ± 0.2 × 10¹⁰ M⁻¹ s⁻¹ csbsju.eduresearchgate.netnih.govacs.org. While direct photolysis is the major degradation route, the contribution of ¹O₂ and •OH to this compound's degradation in natural waters is also significant csbsju.eduresearchgate.netnih.govacs.org. Singlet oxygen can also be generated through the reaction of hydroperoxyl radicals (HO₂•) and superoxide (B77818) radicals (O₂•−), or from an excess of •OH radicals researchgate.neteeer.org.
The following table summarizes the bimolecular rate constants for this compound's reactions with singlet oxygen and hydroxyl radicals:
| Reactive Oxygen Species | Bimolecular Rate Constant (M⁻¹ s⁻¹) | pH Range / Conditions | Citation |
| Singlet Oxygen (¹O₂) | 1.6 ± 0.2 × 10⁷ | pH 6 | csbsju.eduresearchgate.netnih.govacs.org |
| Singlet Oxygen (¹O₂) | 6.4 ± 0.2 × 10⁷ | pH 10 | csbsju.eduresearchgate.netnih.govacs.org |
| Hydroxyl Radical (•OH) | 1.5 ± 0.2 × 10¹⁰ | Aqueous (this compound HCl) | csbsju.eduresearchgate.netnih.govacs.org |
Studies have been conducted to identify and characterize the photoderivatives formed when this compound is exposed to solar simulator irradiation in water researchgate.netnih.govresearchgate.net. These investigations are crucial for understanding the complete environmental fate and potential impact of this compound's transformation products.
The photoproducts resulting from this compound's degradation have been identified and characterized using various spectroscopic techniques. Notably, ¹H Nuclear Magnetic Resonance (NMR) and ¹³C NMR spectroscopy have been employed to elucidate the structural details of these photoderivatives, providing comprehensive information about their chemical structures researchgate.net. While specific names of the main photoderivatives are not consistently detailed across all available snippets, the general approach involves robust analytical chemistry methods to confirm their formation and structure researchgate.net.
Impurity Profiling and Analytical Methodologies for Ranitidine
N-Nitrosodimethylamine (NDMA) Formation Mechanisms
NDMA formation in ranitidine can occur through several pathways, including endogenous processes within the human body, degradation under storage and distribution conditions, and the inherent chemical structure of this compound itself.
NDMA formation in this compound products is significantly influenced by storage and distribution conditions. Elevated temperatures and humidity are primary factors that accelerate the degradation of this compound and the subsequent formation of NDMA humanjournals.comniph.go.jpresearchgate.netjst.go.jp. Studies have shown a substantial increase in NDMA levels in this compound tablets and reagent powders when stored at accelerated conditions (e.g., 40°C with 75% relative humidity or 50°C with 75% relative humidity) over several weeks niph.go.jpresearchgate.net. For instance, one study reported NDMA levels in this compound tablets increasing from 0.19 ppm to 116 ppm after 8 weeks at 40°C/75% RH niph.go.jp.
Table 1: NDMA Formation in this compound Tablets Under Accelerated Storage Conditions niph.go.jp
| Storage Condition (Temperature/Relative Humidity) | Initial NDMA (ppm) | NDMA after 4 Weeks (ppm) | NDMA after 8 Weeks (ppm) |
| 40°C / 75% RH (Tablet A) | 0.19 | 1.42 | 116 |
| 40°C / 75% RH (Tablet B) | 2.89 | - | 18 |
| 50°C / 75% RH (Tablet A) | 0.19 | - | >500 |
Note: Data for Tablet B at 50°C/75% RH was less than Tablet A but specific values for 4 weeks were not provided in the source.
The presence of moisture and oxygen also plays a role in triggering NDMA formation researchgate.netjst.go.jp. The degradation can occur in both solid and oily liquid states, with some impurities showing significantly higher rates of NDMA formation than crystalline this compound hydrochloride under forced degradation conditions jst.go.jp. The European Medicines Agency (EMA) has noted that NDMA can form from the degradation of this compound itself, with levels increasing over its shelf life europa.eueuropa.eu.
The chemical structure of this compound is a key factor contributing to its propensity for NDMA formation. This compound contains a lateral tertiary amine and a vinyl nitro moiety, which are relevant to nitrosamine (B1359907) formation nih.govnih.govemerypharma.comresearchgate.netpharxmonconsulting.com. The molecule can spontaneously break down to form dimethylamine (B145610) and nitrites, which subsequently react to form NDMA humanjournals.comnih.gov. Autoxidation of this compound can lead to the liberation of nitrite (B80452) ions and dimethylamine, with the subsequent nitrosation potentially involving the conversion of nitrite ions to nitrosyl chloride (NOCl) nih.govpharxmonconsulting.com. Studies have also indicated that this compound's structure allows for NDMA production under suitable reactive conditions, such as in the presence of chloramine (B81541) precursors (monochloramine and dichloramine), with monochloramine being more preferable in generating the nitrosating agent humanjournals.comacs.orgnih.govjfda-online.comjst.go.jp.
Analytical Method Development for Impurity Detection and Quantification
Given the concerns surrounding NDMA in this compound, the development of sensitive and specific analytical methods for impurity detection and quantification is crucial for quality control and patient safety.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of this compound and its impurities. Stability-indicating gradient reverse phase HPLC methods have been developed to quantify this compound in the presence of its impurities and forced degradation products researchgate.netmdpi.com. These methods often use ultraviolet (UV) detection, typically at 230 nm researchgate.netmdpi.com. HPLC methods are validated according to ICH guidelines, ensuring specificity, precision, accuracy, linearity, robustness, and appropriate limits of detection (LOD) and quantification (LOQ) researchgate.netmdpi.com.
For NDMA detection in this compound, liquid chromatography with high-resolution mass spectrometry (LC-HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed by regulatory bodies like the FDA jst.go.jplabmanager.comhplc.eu. These methods are preferred over some GC-based methods for this compound testing because they operate at lower column temperatures (e.g., 30°C), which helps prevent the in situ formation of NDMA from this compound during analysis labmanager.comhplc.eu. LC-HRMS methods can quantify NDMA with high sensitivity, with LODs as low as 0.32 ng/mL (0.011 ppm) and LOQs of 1.0 ng/mL (0.033 ppm), covering a range of 1.0 to 100 ng/mL (0.033 to 3.33 ppm) hplc.eu.
Table 2: Typical LC-HRMS Parameters for NDMA Quantification in this compound hplc.eu
| Parameter | Value |
| Detection Method | High-Resolution Mass Spectrometry (HRAM) |
| Separation | Reverse Phase Chromatography |
| Column Temperature | 30°C |
| Limit of Detection (LOD) | 0.32 ng/mL (0.011 ppm) |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (0.033 ppm) |
| Quantitation Range | 1.0 - 100 ng/mL (0.033 - 3.33 ppm) |
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique employed for the detection of nitrosamines, including NDMA. Valisure, an online pharmacy, initially detected high levels of NDMA in this compound using GC-MS, proposing that the high oven temperatures (e.g., 130°C) required for this method could lead to the in situ formation of NDMA from this compound during the analysis itself emerypharma.comlabmanager.comacs.org. This analytical artifact has been a significant concern, as this compound is thermally unstable and can convert to NDMA under such high temperatures acs.org.
Despite these concerns, GC-MS methods, often coupled with microextraction techniques, have been developed and validated for the determination of various nitrosamines, including NDMA, in this compound drug samples nih.govresearchgate.net. These methods demonstrate good linearity and precision, with quantification limits for NDMA ranging from 0.21 to 21 ng/g nih.govresearchgate.net. While GC-MS remains a powerful tool for nitrosamine analysis, the potential for artifactual NDMA formation from this compound due to high injection port temperatures necessitates careful method development and validation to ensure accurate results acs.org.
Table 3: Common Nitrosamines and Their Quantification Limits by GC-MS in this compound Samples nih.govresearchgate.net
| Nitrosamine Compound | Quantification Limit (ng/g) |
| N-Nitrosodimethylamine (NDMA) | 21 |
| N-Nitrosomethylethylamine (NEMA) | - |
| N-Nitrosodiethylamine (NDEA) | - |
| N-Nitrosopyrrolidine (NPYR) | - |
| N-Nitrosomorpholine (NMOR) | - |
| N-Nitrosodi-n-propylamine (NDPA) | - |
| N-Nitrosopiperidine (NPIP) | - |
| N-Nitrosodi-n-butylamine (NDBA) | Found in some products |
| N-Nitrosodiphenylamine (NDPhA) | 0.21 |
Note: Specific quantification limits were not provided for all listed compounds in the source, but their detection/absence was noted.
Liquid Chromatography-Mass Spectrometry (LC-MS), including High-Resolution Accurate Mass (HRAM) Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in the impurity profiling of this compound, offering high sensitivity and selectivity for the detection and quantification of various impurities, including trace levels of nitrosamines. Both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using triple quadrupole (QQQ) systems are widely employed. atamanchemicals.comwikipedia.orgfishersci.com
LC-HRMS methods are particularly valuable for their ability to provide high-resolution and accurate mass measurements, which are crucial for the unambiguous identification of known impurities and the structural elucidation of unknown ones. This is achieved by monitoring the precise mass-to-charge (m/z) values of protonated impurity ions. Instruments such as the Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer are utilized in LC-HRMS for this purpose. atamanchemicals.com
LC-MS/MS, typically employing triple quadrupole mass spectrometers, leverages Multiple Reaction Monitoring (MRM) transitions to achieve highly sensitive and selective quantification of target impurities. This technique is especially effective for the routine analysis of specific nitrosamines like N-nitrosodimethylamine (NDMA) in this compound drug substances and products. wikipedia.orgfishersci.com For instance, an LC-MS/MS method using a triple-quadrupole system with an Atmospheric Pressure Chemical Ionization (APCI) interface has been developed for the quantitative determination of NDMA in this compound, demonstrating high sensitivity. wikipedia.orgfishersci.com APCI has, in some studies, shown four times higher sensitivity for NDMA compared to electrospray ionization (ESI).
Analytical methods utilizing LC-MS/MS have achieved low limits of quantification (LLOQ) for nitrosamine impurities in this compound drug substance, typically ranging from 0.025 to 0.1 ng/mL. fishersci.com These methods are designed to meet stringent regulatory requirements for the detection of genotoxic impurities at very low parts per million (ppm) levels.
UV-Spectrophotometric Methods for Potency and Impurities
UV-Spectrophotometric methods are widely recognized for their simplicity, cost-effectiveness, and suitability for the routine analysis of this compound hydrochloride in bulk and pharmaceutical dosage forms. These methods primarily focus on the quantitative determination of this compound's potency.
The principle involves measuring the absorbance of this compound solutions at its maximum absorption wavelength (λmax). For this compound hydrochloride dissolved in 0.1N HCl, the characteristic λmax is typically found at 322 nm. Linearity of absorbance with concentration is a key parameter, with methods demonstrating linear relationships within specific concentration ranges, such as 2–14 μg/mL or 0.0036–0.0108 mg/mL.
While UV-spectrophotometry is effective for potency determination and can indicate the presence of chromophoric impurities that absorb in the same region, its utility for comprehensive impurity profiling, especially for non-chromophoric or trace-level impurities, is limited compared to more selective chromatographic techniques like LC-MS. However, its ease of use makes it a valuable tool for initial screening and quality control.
Method Validation (e.g., ICH Q2(R1) guidelines)
The validation of analytical methods used for this compound, particularly those for impurity profiling and potency determination, strictly adheres to international guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1). atamanchemicals.com This ensures that the methods are fit for their intended purpose, providing reliable and accurate results.
Key validation parameters assessed include:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. This is often evaluated through recovery studies, with reported recoveries for this compound methods typically around 99.54%.
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day), often expressed as a relative standard deviation (%RSD) typically below 2%.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. atamanchemicals.com
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. atamanchemicals.com
For NDMA in this compound, LC-HRMS methods have reported LODs as low as 0.32 ng/mL (0.011 ppm) and LOQs of 1.0 ng/mL (0.033 ppm), with a linear range up to 100 ng/mL (3.33 ppm). atamanchemicals.com Another LC-HRMS method reported an LOD of 0.01 ng/mL and LOQ of 0.05 ng/mL for NDMA, with linearity from 1–5000 ng/mL.
Assessment of Other Nitrosamine Impurities (e.g., NDEA, NEMA, NPYR)
While N-nitrosodimethylamine (NDMA) was the primary nitrosamine impurity identified in this compound that led to widespread recalls, regulatory scrutiny extended to the assessment of other nitrosamine impurities. This comprehensive assessment is crucial because the formation of nitrosamines can occur when secondary or tertiary amines react with nitrous acid, which can be formed in situ from nitrites under acidic conditions.
Analytical methods have been developed to detect and quantify a broader spectrum of nitrosamines, including N-nitrosodiethylamine (NDEA), N-nitrosomethylethylamine (NEMA), and N-nitrosopyrrolidine (NPYR). Other nitrosamines investigated include N-nitrosomorpholine (NMOR), N-nitrosodi-n-propylamine (NDPA), N-nitrosopiperidine (NPIP), N-nitrosodi-n-butylamine (NDBA), and N-nitrosodiphenylamine (NDPhA).
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are typically employed for the assessment of these trace impurities due to their high sensitivity and selectivity. fishersci.com For instance, a study utilizing microextraction combined with GC-MS for the determination of nine nitrosamines in this compound drug samples reported quantification limits ranging from 0.21–21 ng/g. This study found that while NDMA, NDBA, and NDPhA were present in some this compound products, NEMA, NDEA, NPYR, NMOR, NDPA, and NPIP were not detected in the analyzed samples.
The detection and quantification of these other nitrosamine impurities present significant analytical challenges due to their diverse chemical properties, which can lead to issues such as poor chromatographic retention, and difficulties in mass spectrometry ionization and fragmentation. fishersci.com Continuous research and development of robust analytical methods are essential to ensure the comprehensive control of all potential nitrosamine impurities in this compound and other pharmaceutical products.
Pharmacological Interactions of Ranitidine
Effects on Drug Absorption via Gastric pH Alteration
Ranitidine's primary mechanism of action involves competitively and reversibly inhibiting histamine (B1213489) at the H2-receptors on gastric parietal cells, leading to decreased gastric acid secretion and an increase in gastric pH. wikipedia.orgfda.govmims.com This alteration in gastric pH can significantly impact the bioavailability of drugs whose absorption is pH-dependent. hres.cafda.govrjptonline.orgfda.govacs.org
For drugs that require an acidic environment for optimal dissolution and absorption, the increase in gastric pH induced by this compound can lead to a reduction in their bioavailability and, consequently, their efficacy. hres.cawikipedia.orgfda.govrjptonline.orgfda.gov
Ketoconazole (B1673606): The oral absorption of ketoconazole is highly dependent on an acidic gastric pH. dermnetnz.orgdrugbank.com Co-administration with H2-receptor antagonists like this compound can significantly reduce ketoconazole's bioavailability, with reported reductions ranging from 75% to 80%, potentially leading to therapeutic failure. drugbank.comdrugs.com
Atazanavir (B138): Atazanavir, an antiretroviral drug, requires an acidic gastric environment for proper absorption. fda.govdrugbank.comdrugs.comhivpa.org this compound can impair atazanavir absorption, resulting in reduced serum concentrations and a potential decrease in its effectiveness. fda.govrjptonline.orgdrugbank.comdrugs.comhivpa.org
Delavirdine (B1662856): Similar to atazanavir, the absorption of delavirdine, another antiretroviral, can be impaired by agents that increase gastric pH, including this compound. hres.cafda.govmims.comrjptonline.orgfda.govdrugs.comdrugs.comhivclinic.ca Chronic use of H2-receptor antagonists with delavirdine is generally not recommended. fda.govfda.govdrugs.comdrugs.com
Gefitinib (B1684475): Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, also exhibits pH-dependent absorption. hres.carjptonline.org Co-administration of this compound has been shown to reduce gefitinib exposure, with one study reporting a 44% reduction when this compound was co-administered with sodium bicarbonate to maintain gastric pH above 5.0. fda.govfda.govdrugs.comdrugs.com
Table 1: Examples of Drugs with Decreased Absorption Due to this compound-Induced Gastric pH Alteration
| Co-administered Drug | Effect of this compound on Absorption | Mechanism | Reference |
| Ketoconazole | Decreased bioavailability (75-80%) | Increased gastric pH | drugbank.comdrugs.com |
| Atazanavir | Reduced serum concentration | Increased gastric pH | fda.govrjptonline.orgdrugbank.comdrugs.comhivpa.org |
| Delavirdine | Impaired absorption | Increased gastric pH | hres.cafda.govmims.comrjptonline.orgfda.govdrugs.comdrugs.comhivclinic.ca |
| Gefitinib | Reduced exposure (up to 44%) | Increased gastric pH | fda.govfda.govdrugs.comdrugs.com |
Conversely, for certain drugs, an increase in gastric pH can lead to enhanced solubility and dissolution, thereby increasing their absorption. hres.cafda.govmims.comrjptonline.orgfda.govacs.org
Triazolam: this compound has been reported to increase the oral absorption of triazolam, likely due to the elevation of gastrointestinal pH, which allows for greater absorption of this acid-labile drug. hres.cafda.govmims.comrjptonline.orgfda.govdermnetnz.org
Midazolam: Oral midazolam exposure has been observed to increase when co-administered with this compound. In one study, a 150 mg twice daily dose of oral this compound increased oral midazolam exposure by up to 65% in healthy volunteers. Another study with intravenous midazolam showed a 9% increase in exposure with a 300 mg oral dose of this compound. fda.govmims.comfda.govdermnetnz.orgdrugs.com
Table 2: Examples of Drugs with Increased Absorption Due to this compound-Induced Gastric pH Alteration
| Co-administered Drug | Effect of this compound on Absorption | Mechanism | Reference |
| Triazolam | Increased oral absorption | Increased gastric pH | hres.cafda.govmims.comrjptonline.orgfda.govdermnetnz.org |
| Midazolam | Increased oral exposure (up to 65%) | Increased gastric pH | fda.govmims.comfda.govdermnetnz.orgdrugs.com |
Influence on Drug Metabolism
This compound can influence drug metabolism, particularly through its interaction with the cytochrome P450 enzyme system, though its effect is generally less pronounced than that of other H2-receptor antagonists. hres.cadrugs.comamazonaws.com
The cytochrome P450 (CYP) enzyme system plays a critical role in the metabolism of many drugs. amazonaws.commefst.hr H2-receptor antagonists can interact with these enzymes, potentially inhibiting their activity and altering the metabolism of co-administered drugs. hres.caamazonaws.commefst.hr
Cimetidine (B194882) vs. This compound: Cimetidine is a known potent inhibitor of several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. amazonaws.commefst.hrwikipedia.org This inhibition occurs through reversible binding to the complexed iron at the enzyme's active site. wikipedia.org Consequently, cimetidine has the potential for a large number of clinically significant pharmacokinetic interactions, leading to decreased hepatic clearance of various drugs like warfarin (B611796), theophylline (B1681296), and phenytoin. hres.caamazonaws.comwikipedia.orgnih.gov In contrast, this compound has a significantly weaker effect on the cytochrome P450 system compared to cimetidine. hres.caamazonaws.commefst.hrnih.govnih.gov While cimetidine's inhibitory effect often reaches statistical significance, this compound's effect, even if demonstrable, is typically statistically non-significant and has little clinical relevance. amazonaws.comnih.govnih.govnih.gov Studies have shown that this compound binds to CYP enzymes to a lesser extent than cimetidine. amazonaws.com For example, in vitro studies investigating the inhibition profiles of CYP1A2, CYP2D6, and CYP3A4/5 showed that cimetidine had a much stronger inhibitory effect on these enzymes than this compound. nih.gov In vivo studies, such as those with midazolam (a CYP3A substrate), confirmed that cimetidine significantly reduced midazolam biodisposition, whereas this compound showed no significant inhibition compared to placebo. nih.gov this compound at usual therapeutic doses generally does not potentiate the actions of drugs inactivated by this enzyme system, such as diazepam, lidocaine, phenytoin, propranolol, and theophylline. hres.cahres.ca However, there have been reports of altered prothrombin time with coumarin (B35378) anticoagulants (e.g., warfarin), necessitating close monitoring due to their narrow therapeutic index. hres.cahres.cafda.govmims.comfda.govdrugs.com
Table 3: Comparative Interaction of this compound and Cimetidine with Cytochrome P450 Enzymes
| H2-Receptor Antagonist | Impact on Cytochrome P450 Enzymes | Clinical Significance | Reference |
| Cimetidine | Potent inhibitor (e.g., CYP1A2, CYP2D6, CYP3A4) | High, leads to significant drug interactions | amazonaws.commefst.hrwikipedia.orgnih.gov |
| This compound | Weak, often non-significant inhibition | Low, generally not clinically relevant at usual doses | hres.caamazonaws.commefst.hrnih.govnih.govnih.gov |
Alterations in Renal Excretion of Co-administered Drugs
This compound is partially eliminated by the renal cationic transport system. hres.cahres.caresearchgate.net This characteristic allows it to compete with other drugs that are also eliminated via this route, potentially affecting their renal clearance and leading to increased plasma levels. hres.cahres.cafda.govdrugs.comresearchgate.netdrugs.comtestcatalog.org
Procainamide (B1213733) and N-acetylprocainamide (NAPA): this compound, being a substrate of the renal organic cation transport system, can reduce the renal excretion of procainamide and its active metabolite, N-acetylprocainamide. hres.cahres.cafda.govrjptonline.orgfda.govdrugs.comdrugs.comdrugs.comtestcatalog.orgnih.gov This competition results in increased plasma levels of these drugs. hres.cahres.cafda.govrjptonline.orgfda.govdrugs.comdrugs.comdrugs.comtestcatalog.org While this interaction is generally considered unlikely to be clinically relevant at usual this compound doses, high doses of this compound (e.g., those used in Zollinger-Ellison syndrome treatment) have been shown to significantly reduce the renal clearance of both procainamide and NAPA. hres.cahres.cafda.govfda.govdrugs.comdrugs.comdrugs.comtestcatalog.orgnih.govnih.gov For instance, a study showed that chronic dosing with this compound 150 mg twice daily significantly reduced procainamide renal clearance, and a higher dose of this compound (750 mg) produced even greater alterations in procainamide and NAPA pharmacokinetics. nih.gov Therefore, monitoring for procainamide toxicity may be prudent when oral this compound doses exceed 300 mg per day. fda.govfda.govdrugs.comdrugs.comdrugs.com
Table 4: Impact of this compound on Renal Clearance of Procainamide and N-acetylprocainamide
| Co-administered Drug(s) | Effect of this compound on Renal Clearance | Outcome on Plasma Levels | Reference |
| Procainamide | Reduced, especially at high this compound doses | Increased | hres.cahres.cafda.govfda.govdrugs.comdrugs.comdrugs.comtestcatalog.orgnih.govnih.gov |
| N-acetylprocainamide | Reduced, especially at high this compound doses | Increased | hres.cahres.cafda.govfda.govdrugs.comdrugs.comdrugs.comtestcatalog.orgnih.govnih.gov |
Other Clinically Significant Drug Interactions
Pharmacokinetic interactions involving this compound can occur through various mechanisms, including effects on hepatic metabolism and alterations in gastric pH. nih.govnih.gov
Limited data suggest that this compound may occasionally modify the hypoprothrombinemic effect of coumarin anticoagulants, such as warfarin. uni.lu There have been rare, anecdotal reports of altered prothrombin time (PT) or International Normalized Ratio (INR), with both increases and decreases observed during concurrent administration of this compound and warfarin. nih.govuni.lu The precise mechanism underlying this interaction remains largely unknown. uni.lu
Notably, this compound at typical therapeutic dosages has not been demonstrated to significantly impact cytochrome P450 (CYP450)-mediated metabolism, which is a primary pathway for warfarin metabolism. uni.lu Several controlled studies have shown that this compound does not alter the pharmacokinetics or pharmacodynamics of warfarin. uni.lu However, one study indicated that the oral clearance of a single dose of warfarin was reduced by 27% in healthy subjects receiving this compound 150 mg twice daily for seven days, and by over 50% in two subjects receiving this compound 750 mg daily. uni.lu Due to the narrow therapeutic index of warfarin, close monitoring of INR is recommended when this compound is co-administered, especially upon initiation or discontinuation of this compound in patients stabilized on their anticoagulant regimen. nih.govuni.lu
Table 1: Summary of this compound's Interaction with Warfarin
| Drug Interacted With | Effect of this compound | Proposed Mechanism | Clinical Significance | Monitoring Recommendation |
| Warfarin | Occasional alteration of hypoprothrombinemic effect (altered PT/INR), with rare reports of increases or decreases. Reduced oral clearance of warfarin in some studies, particularly at higher this compound doses. nih.govuni.lu | Mechanism largely unknown; not consistently linked to CYP450 inhibition at usual doses. uni.lu | Generally considered clinically insignificant in numerous controlled studies, but sporadic reports exist. nih.gov | Close monitoring of INR, especially when initiating or discontinuing this compound. nih.govuni.lu |
The interaction between proton pump inhibitors (PPIs) like omeprazole (B731) and the antiplatelet drug clopidogrel (B1663587) is well-documented, primarily due to competitive inhibition of the CYP2C19 enzyme, which is crucial for clopidogrel activation. This interaction can lead to reduced antiplatelet efficacy of clopidogrel.
In contrast, studies have indicated that this compound does not significantly interfere with the antiplatelet action of clopidogrel. A double-blind, randomized study comparing the antiplatelet effect of clopidogrel with concomitant omeprazole or this compound found that while omeprazole significantly decreased the inhibition of platelet aggregation (IPA), no statistically significant changes were observed in the this compound group. This suggests that this compound, unlike certain PPIs, does not influence the platelet aggregability response to clopidogrel.
Table 2: this compound's Influence on Clopidogrel's Antiplatelet Action
| Drug Interacted With | Effect of this compound | Proposed Mechanism | Clinical Significance |
| Clopidogrel | No significant influence on platelet aggregability response. | Unlike PPIs (e.g., omeprazole), this compound does not significantly inhibit CYP2C19, which is critical for clopidogrel activation. | No clinically significant interference with clopidogrel's antiplatelet effect. |
Hypoglycemic Drugs: Sporadic cases of drug interactions involving this compound and hypoglycemic drugs have been reported, particularly in elderly patients. nih.gov this compound may increase the plasma concentrations of sulfonylureas, such as glipizide, thereby enhancing their hypoglycemic effects. The proposed mechanisms include inhibition of liver cytochrome P450 enzymes (specifically CYP2C9 for glipizide) responsible for sulfonylurea metabolism, or increased absorption due to altered gastric pH. Therefore, careful monitoring of blood sugar levels is recommended when this compound is co-administered with sulfonylureas.
Theophylline: this compound's interaction with theophylline has been a subject of investigation. While cimetidine, another H2-receptor antagonist, is known to inhibit theophylline metabolism via CYP450 enzymes, this compound at usual therapeutic doses generally does not potentiate the actions of drugs inactivated by this enzyme system, including theophylline. nih.gov Despite this, rare case reports of increased theophylline concentrations and/or toxicity have been noted with this compound, although controlled clinical trials have not consistently demonstrated a significant interaction. The clinical significance of these sporadic reports remains to be definitively determined.
Table 3: Summary of this compound's Interaction with Hypoglycemic Drugs and Theophylline
| Drug Category/Drug | Effect of this compound | Proposed Mechanism | Clinical Significance | Monitoring Recommendation |
| Hypoglycemic Drugs (e.g., Glipizide) | Increased plasma concentrations and enhanced hypoglycemic effects. | Inhibition of liver CYP450 enzymes (e.g., CYP2C9 for glipizide) or increased absorption due to altered gastric pH. | Potential for increased risk of hypoglycemia. | Regular monitoring of blood sugar levels. |
| Theophylline | Generally, no potentiation of action at usual therapeutic doses. nih.gov Sporadic reports of increased concentrations/toxicity. | This compound does not consistently inhibit CYP450-linked mixed function oxygenase system. nih.gov | Clinical significance of sporadic reports is not definitively determined. | Monitor for signs of theophylline toxicity if co-administered, especially in elderly patients. |
Environmental Fate and Ecotoxicity of Ranitidine
Occurrence and Detection in Aquatic Environments
Ranitidine's widespread use has led to its ubiquitous presence as a pharmaceutical pollutant in aquatic systems researchgate.net.
Presence in River Water Samples and Sediments
This compound has been detected in a variety of aquatic environments, including effluents from sewage treatment plants (STPs) and surface waters. Concentrations in STP effluents have ranged from dozens to hundreds of nanograms per liter (ng/L), while surface water concentrations have been reported in the dozens of ng/L range researchgate.net. For instance, studies in Italy found a median this compound concentration of 288.2 ng/L in the effluents of nine STPs, with surface water in Northern Italy showing a maximum concentration of 4 ng/L researchgate.net. In the United States, this compound was detected in 1.2% of streams at concentrations of 0.01 ng/L researchgate.net. Furthermore, surface waters downstream of STPs in Northeast Spain exhibited median this compound concentrations of 62.8 ng/L researchgate.net. In solid environmental matrices, this compound has been identified in sediments, with reported maximum concentrations of 25.1 ng/g ajol.info.
Table 1: Reported Concentrations of this compound in Aquatic Environments
| Environmental Compartment | Location | Concentration Range/Median | Reference |
| STP Effluents | Italy | Median: 288.2 ng/L | researchgate.net |
| Surface Water | Italy | Max: 4 ng/L | researchgate.net |
| Streams | US | 0.01 ng/L (in 1.2% of streams) | researchgate.net |
| Surface Water | NE Spain | Median: 62.8 ng/L | researchgate.net |
| Sediments | - | Max: 25.1 ng/g | ajol.info |
Localization in Aquatic Environmental Compartments
Pharmaceuticals, including this compound, primarily enter environmental matrices such as surface water (rivers, lakes, and oceans), groundwater, and sediments through wastewater effluents arviatechnology.comnih.govscielo.org.mxnih.gov. This occurs because conventional wastewater treatment systems often have limited efficiency in completely removing these complex micropollutants nih.govscielo.org.mxnih.gov. Once discharged, this compound can persist and accumulate in marine environments, rivers, and other watercourses arviatechnology.com. Sediment sorption is recognized as one of the mechanisms contributing to the persistence of pharmaceuticals in the aquatic environment ajol.info. The specific occurrence and concentration of pharmaceuticals in these compartments can vary significantly depending on geographical location and local drug consumption patterns nih.govscielo.org.mx.
Environmental Degradation Mechanisms
The environmental degradation of this compound in aquatic systems is influenced by various mechanisms, primarily photochemical processes.
Direct Photolysis as a Major Degradation Pathway
Direct photolysis is a significant degradation pathway for this compound in aquatic environments researchgate.netacs.orgcsbsju.edunih.govacs.org. Studies have shown that this compound degrades rapidly when exposed to sunlight, exhibiting a half-life of approximately 35 minutes under noon summertime sunlight at 45° latitude researchgate.netacs.orgcsbsju.edunih.gov. This direct photodegradation is supported by the overlap of this compound's absorption spectrum with the solar irradiance spectrum, particularly in the 300 to 360 nm range acs.org. Research indicates that the nitroacetamidine portion of the this compound molecule is the primary moiety responsible for its activity in direct photolysis researchgate.netacs.orgcsbsju.edunih.gov. Furthermore, this compound demonstrates appreciable degradation in deionized water even without the presence of natural organic matter (NOM), which is consistent with a dominant direct photolysis mechanism acs.org.
Photooxidation Mediated by Singlet Oxygen and Hydroxyl Radicals
In addition to direct photolysis, this compound also undergoes degradation through photooxidation mediated by reactive oxygen species, namely singlet oxygen (¹O₂) and hydroxyl radicals (•OH) researchgate.netacs.orgcsbsju.edunih.gov. These transient oxidants are naturally formed in sunlit aquatic environments researchgate.netacs.orgcsbsju.edunih.gov. While direct photolysis is considered the major degradation pathway for this compound, some degradation is also attributed to its reaction with ¹O₂ researchgate.netacs.orgcsbsju.edunih.gov.
The bimolecular rate constants for this compound's reaction with these oxidants vary with pH:
Singlet Oxygen (¹O₂): The bimolecular rate constants for this compound reacting with ¹O₂ in water range from 1.6 ± 0.2 × 10⁷ M⁻¹ s⁻¹ at pH 6 to 6.4 ± 0.2 × 10⁷ M⁻¹ s⁻¹ at pH 10 researchgate.netacs.orgcsbsju.edunih.gov.
Hydroxyl Radical (•OH): The reaction of this compound hydrochloride with •OH proceeds with a rate constant of 1.5 ± 0.2 × 10¹⁰ M⁻¹ s⁻¹ researchgate.netacs.orgcsbsju.edunih.gov.
The heterocyclic moieties within pharmaceutical compounds, including this compound, have been implicated as the sites most susceptible to reaction with ¹O₂ researchgate.netacs.orgcsbsju.edunih.gov.
Table 2: Bimolecular Rate Constants for this compound's Reaction with Reactive Oxygen Species
| Reactive Species | pH Range | Bimolecular Rate Constant (M⁻¹ s⁻¹) | Reference |
| Singlet Oxygen (¹O₂) | 6 | 1.6 ± 0.2 × 10⁷ | researchgate.netacs.orgcsbsju.edunih.gov |
| Singlet Oxygen (¹O₂) | 10 | 6.4 ± 0.2 × 10⁷ | researchgate.netacs.orgcsbsju.edunih.gov |
| Hydroxyl Radical (•OH) | - | 1.5 ± 0.2 × 10¹⁰ | researchgate.netacs.orgcsbsju.edunih.gov |
Hydrolytic Stability Across pH Ranges
The hydrolytic stability of this compound in aqueous solutions is significantly influenced by pH researchgate.netgoogle.comuspharmacist.comrsc.org. At very low pH values, this compound exhibits resistance to hydrolytic cleavage, a phenomenon potentially attributed to the C-protonation of its enediamine structure rsc.org. However, this compound undergoes rapid decomposition when exposed to strongly acidic conditions (pH between 2 and 4) and strongly alkaline conditions (pH above 9), particularly when heated google.comrsc.org. Under intermediate pH conditions, both acidic and alkaline hydrolytic degradation pathways can be active rsc.org. Optimal stability for this compound in aqueous solutions is observed within a pH range of 6.5 to 7.5, with particular stability noted between pH 6.8 and 7.1 researchgate.netgoogle.comuspharmacist.com. For example, a 25 mg/mL this compound injection demonstrated extended storage stability at pH 7 compared to pH 5.5 google.com. The United States Pharmacopeia (USP) specifies that this compound Oral Solution has a pH range of 6.7 to 7.5 uspharmacist.com.
Ecotoxicological Assessment of this compound and its Photoderivatives
The ecotoxicological assessment of this compound, a widely used histamine (B1213489) H2-receptor antagonist, and its photoderivatives in aquatic environments has been a subject of scientific investigation due to its presence in various aquatic systems. Studies have aimed to understand the potential impacts of this pharmaceutical and its transformation products on non-target aquatic organisms researchgate.netcapes.gov.brnih.govresearchgate.net.
Acute and Chronic Toxicity in Aquatic Organisms (e.g., Rotifers, Microcrustaceans)
Research indicates that this compound itself generally exhibits low acute toxicity to aquatic organisms at high concentrations. For instance, this compound did not demonstrate acute toxicity at concentrations up to 100 mg/L for organisms utilized in bioassays, including rotifers (Brachionus calyciflorus) and microcrustaceans (Ceriodaphnia dubia) researchgate.netcapes.gov.brnih.govresearchgate.net. Similar findings were reported for Daphnia magna, with an EC50 value of 650 mg/L for this compound researchgate.net.
However, chronic exposure to this compound and its photoderivatives has been shown to induce ecotoxicological effects. Chronic bioassays revealed that this compound can cause inhibition of population growth in rotifers and crustaceans researchgate.netcapes.gov.brnih.govresearchgate.net. Specifically, this compound exhibited EC50 values for population growth inhibition of 2.5 mg/L for B. calyciflorus and 1.5 mg/L for C. dubia researchgate.net. One of this compound's photoderivatives demonstrated a No Observed Effect Concentration (NOEC) of 2 ng/L for the reproduction of Ceriodaphnia dubia, highlighting the importance of considering transformation products in environmental risk assessments researchgate.net.
The following table summarizes key acute and chronic toxicity data for this compound in aquatic organisms:
| Organism | Endpoint | This compound Concentration | Effect | Source |
| Brachionus calyciflorus (Rotifer) | Acute Toxicity | 100 mg/L | No acute effect | researchgate.netresearchgate.net |
| Ceriodaphnia dubia (Microcrustacean) | Acute Toxicity | 100 mg/L | No acute effect | researchgate.netresearchgate.net |
| Daphnia magna | EC50 (Acute) | 650 mg/L | No acute effect (at this concentration) | researchgate.net |
| Brachionus calyciflorus (Rotifer) | Chronic Toxicity (Population Growth Inhibition) | 2.5 mg/L (EC50) | Inhibition of population growth | researchgate.net |
| Ceriodaphnia dubia (Microcrustacean) | Chronic Toxicity (Population Growth Inhibition) | 1.5 mg/L (EC50) | Inhibition of population growth | researchgate.net |
| Ceriodaphnia dubia (Microcrustacean) | Chronic Toxicity (Reproduction) | 2 ng/L (NOEC for one photoderivative) | No observed effect (for one photoderivative) | researchgate.net |
Genotoxic and Mutagenic Potential of Transformation Products
The transformation products of this compound, particularly those formed through photolysis (photoderivatives), have demonstrated genotoxic and mutagenic potential, often exceeding that of the parent compound researchgate.netcapes.gov.brnih.govresearchgate.net. Studies investigating the ecotoxicity of this compound and its two main photoderivatives, obtained through solar simulator irradiation in water, utilized assays such as the SOS Chromotest and the Ames test to detect genotoxic potential researchgate.netcapes.gov.brnih.govresearchgate.net.
Results from mutagenicity assessments using the Ames test showed that this compound itself was positive for Salmonella typhimurium strain TA98 (susceptible to frame-shift mutations) at high concentrations (50–100 µg/mL), albeit with a low number of revertants researchgate.net. More significantly, two identified photoproducts of this compound (referred to as Compound 1 and Compound 2 in some studies) were found to be mutagenic at much lower concentrations (2.5 µg/mL and 0.312 µg/mL, respectively) for TA98, showing a significantly higher number of revertants and mutation ratios researchgate.net. These compounds were also mutagenic for TA100 (susceptible to base-pair substitution), whereas this compound itself showed no mutagenic effect on TA100 researchgate.net. This indicates that the transformation products can exhibit higher effects than the parental compound researchgate.netcapes.gov.brnih.govresearchgate.net.
The formation of N-nitrosodimethylamine (NDMA), a known mutagenic and probable carcinogenic impurity, has been linked to this compound and its degradation pathways jst.go.jpjst.go.jpuscourts.govwaters.com. NDMA can form from this compound, particularly during storage and under certain conditions, including the presence of specific impurities jst.go.jp. Studies have shown that NDMA-contaminated this compound formulations can induce genotoxicity, leading to dose-dependent decreases in root growth and mitotic activity, as well as increased chromosomal aberrations in Allium cepa cells nih.gov. The electrophilic nature of NDMA suggests its ability to form covalent adducts with DNA bases, contributing to its genotoxic and carcinogenic characteristics nih.gov.
The following table summarizes the genotoxic and mutagenic findings:
| Compound | Test | Organism/Strain | Concentration Range | Effect | Source |
| This compound | Ames Test (Mutagenicity) | Salmonella typhimurium TA98 | 50–100 µg/mL | Positive (low revertants) | researchgate.net |
| This compound | Ames Test (Mutagenicity) | Salmonella typhimurium TA100 | Not specified | No mutagenic effect | researchgate.net |
| Photoproduct 1 (Compound 1) | Ames Test (Mutagenicity) | Salmonella typhimurium TA98 | 2.5 µg/mL | Mutagenic (high revertants, mutation ratio 3.0) | researchgate.net |
| Photoproduct 1 (Compound 1) | Ames Test (Mutagenicity) | Salmonella typhimurium TA100 | Not specified | Mutagenic | researchgate.net |
| Photoproduct 2 (Compound 2) | Ames Test (Mutagenicity) | Salmonella typhimurium TA98 | 0.312 µg/mL | Mutagenic (very high revertants, mutation ratio 3.2) | researchgate.net |
| Photoproduct 2 (Compound 2) | Ames Test (Mutagenicity) | Salmonella typhimurium TA100 | Not specified | Mutagenic | researchgate.net |
| NDMA-contaminated this compound | Genotoxicity | Allium cepa cells | Elevated concentrations | Decreased root growth, decreased mitotic index, increased chromosomal aberrations | nih.gov |
Regulatory Actions and Post Market Surveillance of Ranitidine
Global Regulatory Responses to NDMA Contamination
Global regulatory bodies initiated comprehensive responses following the detection of NDMA in ranitidine. fda.govnih.govswissmedic.ch This impurity, a known environmental contaminant also found in certain foods and water, was identified in this compound at levels exceeding acceptable daily intake limits. fda.govtga.gov.au The concern was amplified by findings that NDMA levels in this compound could increase over time and when exposed to higher temperatures, such as during storage and distribution. nih.govfda.govnih.gov
Product Recalls and Market Withdrawals
In September 2019, initial reports from independent laboratories alerted regulatory authorities, including the U.S. Food and Drug Administration (FDA), to the presence of NDMA in this compound. nih.govvanlawfirm.comfda.gov This led to voluntary recalls by various manufacturers. fda.goveuropeanpharmaceuticalreview.comhorizonnjhealth.com
A pivotal moment occurred on April 1, 2020, when the FDA formally requested the immediate withdrawal of all prescription and over-the-counter (OTC) this compound products from the U.S. market. fda.govvanlawfirm.comgoldenberglaw.comajmc.com This decision was based on new FDA studies confirming that NDMA levels in some this compound products could increase to unacceptable levels under normal storage conditions and significantly at higher temperatures. fda.govajmc.com
Similarly, the European Medicines Agency (EMA) recommended the suspension of all this compound medicines in the European Union in April 2020, a recommendation confirmed in September 2020. europa.eunih.goveuropa.eu Other countries, including Canada and Switzerland, also initiated recalls and market withdrawals of this compound products. swissmedic.chcanada.ca
Table 1: Key Regulatory Actions on this compound Due to NDMA Contamination
| Regulatory Body | Date of Action (Initial) | Type of Action | Reason for Action |
| FDA (U.S.) | September 2019 | Voluntary Recalls | Low levels of NDMA detected fda.gov |
| FDA (U.S.) | April 1, 2020 | Market Withdrawal Request | NDMA levels increase over time and at higher temperatures to unacceptable levels fda.govajmc.com |
| EMA (EU) | April 2020 | Suspension Recommendation | Low levels of NDMA detected; potential for increase over shelf life europa.eueuropa.eu |
| EMA (EU) | September 2020 | Suspension Confirmed | Unresolved questions about NDMA source and potential for formation inside the body europa.eu |
| Swissmedic (Switzerland) | September 2019 | Market Recall/Withdrawal | Traces of NDMA found in all authorized this compound preparations swissmedic.ch |
| Health Canada | September 2019 onwards | Recalls | NDMA above acceptable levels canada.ca |
Regulatory Guidelines and Testing Methodologies for Nitrosamine (B1359907) Impurities
The this compound contamination, alongside earlier findings in sartans, prompted regulatory agencies to develop and refine guidelines for controlling nitrosamine impurities in pharmaceuticals. fda.goveuropa.eueurofins.dk The FDA issued guidance recommending steps for manufacturers to detect and prevent unacceptable levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products. fda.govgradientcorp.comthefdagroup.com This guidance applies to all chemically synthesized APIs and drug products containing them. thefdagroup.com
The FDA's recommendations include conducting a risk assessment for nitrosamine impurities for both approved and investigational drugs. gradientcorp.com Manufacturers are advised to prioritize these evaluations based on factors such as maximum daily dose, treatment duration, therapeutic indication, and the number of patients. gradientcorp.com The FDA also published testing protocols, such as the LC-HRMS method, for detecting NDMA in this compound drug substances and products, emphasizing that heating samples can generate NDMA, making certain methods unsuitable. fda.gov
The International Council for Harmonisation (ICH) also classified nitrosamines as "cohort of concern" compounds in its M7(R2) guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities. fda.goveurofins.dkraps.org The ICH announced plans to issue an addendum to the M7 guideline to establish harmonized acceptable intake (AI) limits for nitrosamine impurities. raps.org Regulatory agencies set acceptable levels for nitrosamines in nanograms, based on what is considered safe for daily intake over a lifetime of 70 years. tga.gov.au For instance, the acceptable daily intake for NDMA was set at 96 nanograms per day (or 0.32 parts per million for this compound). fda.gov
Public Health Implications and Risk Assessment
NDMA is classified as a probable human carcinogen based on laboratory tests and animal studies. fda.goveuropa.eupmda.go.jp While low levels of NDMA are common environmental contaminants found in water and various foods, sustained higher levels of exposure may increase the risk of cancer in humans. fda.govtga.gov.aufda.gov
The primary concern with this compound was that NDMA could form and increase within the product itself over time and under certain storage conditions, potentially exposing consumers to unacceptable levels. fda.govnih.gov Although available safety data did not definitively show that this compound increased the risk of cancer, and any possible risk was considered very low, the uncertainties surrounding the source and formation of NDMA led to the precautionary market withdrawals. europa.eueuropa.eu
Risk assessments conducted by various agencies, such as the Pharmaceuticals and Medical Devices Agency (PMDA) in Japan, estimated the potential risk associated with NDMA exposure from this compound. For example, the estimated risk for this compound oral products administered at 300 mg daily for 8 weeks corresponded to an excess risk of approximately 1 in 500,000 persons developing cancer over a 70-year lifetime due to the exposure. pmda.go.jp This quantitative estimate of carcinogenic unit risk from low-level exposure is often based on extrapolation from animal studies, as human epidemiological studies with NDMA exposure are limited. pmda.go.jp
A 2021 review indicated sufficient evidence to support the FDA's withdrawal of this compound from the market. medicalnewstoday.com Studies have suggested a potential association between this compound use and various gastrointestinal cancers, including colorectal, stomach, liver, pancreatic, esophageal, and pharyngeal cancers. nih.govmedicalnewstoday.commdpi.com For instance, one study observed elevated proportional reporting ratios (PRRs) for several gastrointestinal cancers in adverse event reports associated with this compound use compared to other H2 antagonists. mdpi.com
Table 2: Estimated Excess Lifetime Cancer Risk from this compound NDMA Exposure (Example)
| Daily Dose | Duration of Use | Estimated NDMA Exposure (µ g/day ) | Estimated Excess Lifetime Cancer Risk (approximate) |
| 300 mg | 8 weeks (56 days) | 8.61 pmda.go.jp | 1 in 500,000 persons pmda.go.jp |
Post-Marketing Surveillance Studies
Post-marketing surveillance plays a crucial role in monitoring the safety and efficacy of pharmaceutical products once they are available to the public. For this compound, this surveillance became critical in understanding the real-world implications of NDMA contamination.
Safety and Efficacy Monitoring in Real-World Settings
Following the initial concerns and recalls, ongoing monitoring efforts were undertaken to assess the actual impact of this compound's NDMA contamination. While the immediate focus was on the presence of NDMA, post-marketing surveillance also implicitly considers the continued safety and efficacy of alternative treatments adopted by patients who ceased this compound use.
Some studies have continued to investigate the long-term effects of this compound use and its association with cancer development. For example, a large study suggested that a history of this compound use was not associated with an increased risk of cancer compared with other H2RAs, despite the concerns about NDMA. uspharmacist.com However, the authors of this study noted that the risk of cancer among individuals with prolonged exposure to NDMA-contaminated this compound had not been fully evaluated and that cancer screening might be required in such individuals. uspharmacist.com
Reporting of Adverse Events and Safety Concerns
Regulatory agencies actively encourage healthcare professionals and patients to report any adverse events or quality problems associated with drug use. fda.govfda.gov The FDA's MedWatch Adverse Event Reporting program allows for the submission of reports online, by mail, or by fax. fda.govfda.gov Similarly, Health Canada provides avenues for reporting suspected side effects. hpfb-dgpsa.ca
Q & A
Q. What ethical frameworks apply to retrospective studies on this compound's carcinogenicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
